4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoquinoline core . Another approach includes the use of ketones and amidines in a one-pot oxidative condensation reaction, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation and apoptosis . The compound’s ability to bind to DNA and RNA also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[4,5-b]pyridine
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities.
Properties
IUPAC Name |
1,5-dimethylimidazo[4,5-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-14-7-13-10-11(14)8-5-3-4-6-9(8)15(2)12(10)16/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKRGHQVCZYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158055 | |
Record name | 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133305-95-0 | |
Record name | 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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